molecular formula C11H12O2 B12435506 5-phenylpent-3-enoic Acid

5-phenylpent-3-enoic Acid

Cat. No.: B12435506
M. Wt: 176.21 g/mol
InChI Key: VWWLQJZGLBUHNN-UHFFFAOYSA-N
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Description

5-phenylpent-3-enoic acid is an organic compound with the molecular formula C11H12O2. It is characterized by a phenyl group attached to a pentenoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylpent-3-enoic acid can be achieved through several methods. One common approach involves the reaction of benzyl chloride with malonic acid in the presence of a base, followed by decarboxylation and dehydration to form the desired product . Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with an appropriate ester to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-phenylpent-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenyl derivatives.

Comparison with Similar Compounds

5-phenylpent-3-enoic acid can be compared with other similar compounds, such as:

    3-phenylpent-4-enoic acid: Similar structure but with a different position of the double bond.

    5-phenylpentanoic acid: Lacks the double bond, leading to different chemical properties and reactivity.

    5-phenylpenta-2,4-dienoic acid: Contains an additional double bond, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-phenylpent-3-enoic acid

InChI

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2,(H,12,13)

InChI Key

VWWLQJZGLBUHNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CCC(=O)O

Origin of Product

United States

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